1-nitrosoazetidin-3-ol
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Overview
Description
1-Nitrosoazetidin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C3H6N2O2. It is a white to light-yellow crystalline solid with a melting point of 102-104°C. This compound is relatively new, having been first synthesized in the 1990s. Its unique properties make it valuable in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosoazetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of azetidine with nitrosating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosoazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted azetidines.
Scientific Research Applications
1-Nitrosoazetidin-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-nitrosoazetidin-3-ol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle similar to 1-nitrosoazetidin-3-ol but lacks the nitroso and hydroxyl groups.
Aziridine: Another nitrogen-containing heterocycle with a three-membered ring, known for its high reactivity due to ring strain.
Uniqueness: this compound is unique due to its combination of a nitroso group, an azetidine ring, and a hydroxyl group.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
1-nitrosoazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-3-1-5(2-3)4-7/h3,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFUHBCPYVDZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664985-71-1 |
Source
|
Record name | 1-nitrosoazetidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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